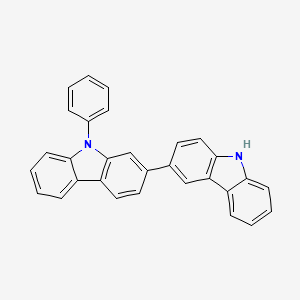

9-phenyl-9H,9'H-2,3'-bicarbazole

Description

Contextualization of Bicarbazole Derivatives in Organic Electronics and Photonics Research

Bicarbazole derivatives, including 9-phenyl-9H,9'H-2,3'-bicarbazole, form a crucial class of materials in the realm of organic electronics and photonics. chemimpex.com Their electron-rich nature makes them excellent electron donors, a property extensively utilized in the fabrication of optoelectronic devices. nih.gov The core bicarbazole structure provides a robust and tunable platform. chemimpex.com Researchers can readily modify the functional groups at various positions on the carbazole (B46965) units to fine-tune the electronic and optical properties of the resulting materials. nih.gov This versatility allows for the rational design of molecules with specific energy levels (HOMO and LUMO), charge-carrier mobilities, and emission characteristics, which are critical for optimizing device performance. nih.gov

In the rapidly evolving world of organic electronics, these compounds are integral to the development of more efficient and durable devices. innospk.com Their inherent thermal and electrochemical stability contributes to the longevity and reliability of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other organic electronic devices. nih.gov Furthermore, their high photoluminescence quantum yields are a key factor in achieving bright and efficient emission in OLEDs and developing sensitive fluorescent sensors. chemimpex.comnih.gov The ability to engineer bicarbazole derivatives with twisted donor-acceptor architectures has also led to the development of materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. nih.govnih.gov

Significance of 9-Phenyl-9H,9'H-2,3'-Bicarbazole in Advanced Materials Science

The specific compound, 9-phenyl-9H,9'H-2,3'-bicarbazole, holds particular significance in advanced materials science due to its unique combination of properties stemming from its asymmetric 2,3'-linkage and the presence of the 9-phenyl group. This structural arrangement enhances its photophysical properties, making it a valuable component in organic electronics and optoelectronics. chemimpex.com

One of its most prominent roles is as an efficient hole-transporting material. chemimpex.com In devices like OLEDs and organic solar cells, the efficient transport of holes from the anode to the emissive or active layer is crucial for high performance. 9-Phenyl-9H,9'H-2,3'-bicarbazole facilitates this process, contributing to improved device efficiency and stability. chemimpex.com Its excellent thermal stability is another key attribute, ensuring that devices incorporating this material can operate at elevated temperatures without significant degradation. chemimpex.com

Beyond its role in charge transport, 9-phenyl-9H,9'H-2,3'-bicarbazole's high fluorescence quantum yield makes it suitable for applications in fluorescent sensors and bioimaging. chemimpex.com Researchers are actively investigating its potential in creating sensitive detectors for environmental pollutants and as a component in advanced biomedical applications. chemimpex.com The compound's versatility and unique characteristics position it as a valuable asset for pushing the boundaries of research and technology in organic materials. chemimpex.com

| Property | Value/Description |

| Molecular Formula | C30H20N2 |

| Molecular Weight | 408.49 g/mol |

| Melting Point | 241 - 245 °C chemimpex.com |

| Appearance | White to almost white crystalline powder chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

Scope and Research Objectives for 9-Phenyl-9H,9'H-2,3'-Bicarbazole Investigations

The ongoing research into 9-phenyl-9H,9'H-2,3'-bicarbazole is driven by a set of clear objectives aimed at fully harnessing its potential in various advanced applications. A primary focus is on its continued development and optimization for use in organic electronics. This includes its application in OLEDs to enhance efficiency and color purity for displays in devices like smartphones and televisions. chemimpex.com In the realm of renewable energy, research aims to improve light absorption and conversion efficiency in organic solar cells by incorporating this compound. chemimpex.com

Another significant area of investigation is its use in the development of novel materials with unique electronic and optical properties. chemimpex.com This involves synthesizing new derivatives of 9-phenyl-9H,9'H-2,3'-bicarbazole to further tune its characteristics for specific applications. For instance, research has explored the integration of bulky units like adamantane (B196018) to enhance film-forming properties and thermal stability for solution-processed OLEDs. rsc.org

The exploration of this compound also extends to the field of sensor technology, where its fluorescent properties are being leveraged to create highly sensitive sensors for detecting environmental pollutants. chemimpex.com Furthermore, its potential in biomedical applications, such as in drug delivery systems, is an emerging area of research. chemimpex.com The overarching goal is to expand the library of high-performance organic materials and pave the way for innovative technologies across diverse fields.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-carbazol-3-yl)-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJRHORDMKIWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Electrochemical Characterization of 9 Phenyl 9h,9 H 2,3 Bicarbazole Systems

Spectroscopic Analysis for Elucidating Electronic Transitions

Spectroscopic techniques are instrumental in unraveling the electronic behavior of 9-phenyl-9H,9'H-2,3'-bicarbazole. These methods provide insights into how the molecule interacts with light, which is crucial for its application in optoelectronic devices.

Ultraviolet-Visible Absorption Spectroscopy for Photophysical Properties

Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the molecule. The bicarbazole framework of 9-phenyl-9H,9'H-2,3'-bicarbazole is key to its enhanced photophysical properties. chemimpex.com In derivatives of 9-phenyl-9H-carbazole, the lowest-energy absorption band is typically attributed to the spin-allowed π–π* transition of the 9-phenyl-9H-carbazole moiety, along with a weak intramolecular charge transfer (ICT) between the carbazole (B46965) groups. mdpi.com

For instance, in a related compound, 4,4’-(9,9’-[2,3’-bicarbazole]-9,9’-diyl)bis(N,N-di-p-tolylaniline), the UV-Vis absorption spectrum shows distinct peaks that are characteristic of its electronic structure. sid.org Similarly, the absorption spectra of carbazole derivatives often exhibit bands around 230–250 nm, 290 nm, and 330 nm, which originate from the carbazole unit. acs.org

| Compound | Absorption Peak (λabs) [nm] | Solvent/State | Reference |

|---|---|---|---|

| 4,4’-(9,9’-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) | 310, 341 | Film | bldpharm.com |

| 9-phenyl-9H-carbazole-based o-carboranyl compounds | ~329 | THF | mdpi.com |

| Carbazole Benzoate functionalized ZrMc | 230-250, 290, 330 | Thin Film | acs.org |

Photoluminescence Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is used to study the light-emitting properties of 9-phenyl-9H,9'H-2,3'-bicarbazole. This compound is known for its high fluorescence quantum yield, which is a measure of its emission efficiency. chemimpex.com The emission characteristics can be influenced by the molecular structure and the surrounding environment. For example, some 9-phenyl-9H-carbazole derivatives show intense yellowish emission in rigid states, such as in a frozen solvent at 77 K or in a solid film. mdpi.com

The linkage between the carbazole units can also affect the emission properties. For example, 3,3'-bicarbazole derivatives are known to be efficient blue-emitting materials. ub.edu The introduction of different substituent groups can further tune the photoluminescent properties. acs.org

| Compound | Emission Peak (λem) [nm] | Quantum Yield (ΦPL) | Conditions | Reference |

|---|---|---|---|---|

| 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole | - | 0.20 | - | acs.org |

| 9,9'-bis(4-bromophenyl)-9H,9'H-3,3'-bicarbazole | - | 0.21 | - | acs.org |

| 9-phenyl-9H-carbazole-based o-carboranyl compounds | ~540 | - | THF at 77 K / Film | mdpi.com |

| 4,4’-(9,9’-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) | 397 | - | Film | bldpharm.com |

Low-Temperature Photoluminescence for Triplet Energy Determination

Low-temperature photoluminescence is a crucial technique for determining the triplet energy level (ET) of a material. The triplet state plays a significant role in the performance of organic light-emitting diodes (OLEDs), particularly in phosphorescent and thermally activated delayed fluorescence (TADF) devices.

In carbazole derivatives, the triplet energy can be influenced by intermolecular interactions. For instance, the phosphorescence spectrum of a carbazole thin film is significantly red-shifted compared to its dilute form, indicating strong intermolecular interactions. researchgate.net The introduction of bulky substituents can reduce these interactions and lead to a higher triplet energy. researchgate.net For example, in 3,6-di-tert-butyl-9-phenyl-9H-carbazole, the triplet energy is higher than in the unsubstituted counterpart.

Electrochemical Characterization for Charge Transport Dynamics

Electrochemical methods are employed to investigate the charge transport properties of 9-phenyl-9H,9'H-2,3'-bicarbazole, which are essential for its function as a hole-transporting material in electronic devices. chemimpex.com

Cyclic Voltammetry for Redox Potentials and Frontier Orbital Energy Levels (HOMO/LUMO)

Cyclic voltammetry (CV) is a powerful technique to determine the redox potentials of a molecule, from which the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated. These energy levels are critical for understanding charge injection and transport in a device.

Arylation at the 9-position of carbazoles is known to lower the HOMO energy level, which can be beneficial for achieving a wider range of band gaps when combined with suitable acceptor groups. nankai.edu.cn For instance, the HOMO level of 4,4’-(9,9’-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) is reported to be -5.6 eV. bldpharm.com The electrochemical behavior of bicarbazole derivatives can show reversible oxidation processes, indicating good electrochemical stability. For example, some poly(triphenylamine) derivatives containing bicarbazole units exhibit a reversible oxidative redox couple. acs.org

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| 4,4’-(9,9’-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) | -5.6 | - | - | bldpharm.com |

| Carbazole-based D-A-D compounds | - | - | DFT Calculations | nankai.edu.cn |

Investigation of Charge Carrier Mobility in 9-Phenyl-9H,9'H-2,3'-Bicarbazole-Based Organic Semiconductors

The charge carrier mobility is a measure of how efficiently charges (holes and electrons) move through a material. The rigid and planar structure of bicarbazoles facilitates π-π stacking, which is crucial for efficient charge transport. The mobility of charge carriers is a key factor influencing the performance of organic solar cells and other electronic devices. acs.org

In the context of OLEDs, balanced charge mobility is important for achieving high efficiency. The introduction of bulky groups, while potentially hindering close packing, can be strategically used to control intermolecular interactions and influence mobility. The charge mobility in thin films of materials like 9-phenyl-9H,9'H-2,3'-bicarbazole can be investigated using various techniques, including time-of-flight (TOF) measurements and space-charge-limited current (SCLC) methods.

Structural Elucidation through Diffraction and Resonance Techniques

The definitive characterization of complex organic molecules like 9-phenyl-9H,9'H-2,3'-bicarbazole relies on a combination of advanced analytical techniques. Methods such as X-ray diffraction provide unparalleled insight into the solid-state arrangement of molecules, while nuclear magnetic resonance and mass spectrometry confirm the covalent structure and molecular weight. Furthermore, electronic spectroscopy is an indispensable tool for probing the properties of these materials in thin-film form, which is crucial for their application in electronic devices.

X-ray Diffraction for Solid-State Molecular Conformation of Bicarbazole Derivatives

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can calculate bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. youtube.comnih.gov This method is crucial for understanding how molecules pack together and how intermolecular forces, such as π–π stacking, influence the material's bulk properties. acs.orgnih.gov

For many bicarbazole derivatives and other similar aromatic biheterocycles, X-ray crystallography shows that the solid-state conformation is often a balance between maximizing electronic conjugation between the aromatic rings and minimizing steric hindrance. nih.gov While a crystal structure for 9-phenyl-9H,9'H-2,3'-bicarbazole is not publicly available, data for closely related isomers like 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole provides significant insight into the structural characteristics of this class of compounds. nih.gov The analysis of such structures reveals non-planar conformations due to repulsive intramolecular interactions, which significantly impact their photophysical properties. nih.gov

The crystallographic data for the related compound 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole is detailed below. nih.gov

| Crystal Parameter | Value |

| Formula | C₃₆H₂₄N₂ |

| Space Group | P 1 21/c 1 |

| a | 9.4067 Å |

| b | 9.6150 Å |

| c | 14.1821 Å |

| α | 90.00° |

| β | 104.252° |

| γ | 90.00° |

| Z | 2 |

This interactive table presents the crystallographic data for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole, a structural isomer of the title compound. Data sourced from PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental techniques for confirming the molecular structure of newly synthesized organic compounds. researchgate.net Mass spectrometry verifies the molecular weight of the compound, while NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon).

For 9-phenyl-9H,9'H-2,3'-bicarbazole, the molecular formula is C₃₀H₂₀N₂. cymitquimica.com This corresponds to a molecular weight of approximately 408.50 g/mol , a value that is confirmed by mass spectrometry. nist.govtcichemicals.com

¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms. rsc.org In the ¹H NMR spectrum of related 9-phenyl-9H-carbazole derivatives, the signals for the aromatic protons of the carbazole and phenyl moieties typically appear in the region of 7.0 to 8.3 ppm. nih.gov The ¹³C NMR spectra show distinct signals for the carbon atoms of the carbazole framework and the attached phenyl group. nih.gov The specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra serve as a unique fingerprint, allowing for unambiguous confirmation that the correct isomer has been synthesized. researchgate.nettcichemicals.com

| Property | Value / Observation |

| Molecular Formula | C₃₀H₂₀N₂ |

| Molecular Weight | ~408.50 g/mol |

| ¹H NMR | Resonances corresponding to the 9-phenyl-9H-carbazole moiety are expected in the aromatic region (approx. 7.0-8.3 ppm). nih.gov |

| ¹³C NMR | Sharp signals attributed to the carbon atoms of the closo-o-carboranyl groups were observed at approximately 88 and 86 ppm in related structures. nih.gov |

| Purity (Typical) | >98.0% (HPLC) |

| Melting Point | 241.0 to 245.0 °C |

This interactive table summarizes the key identification parameters for 9-phenyl-9H,9'H-2,3'-bicarbazole. Data sourced from TCI Chemicals and various spectroscopic studies on related compounds. tcichemicals.comnih.gov

Electronic Spectroscopy for Surface Morphology and Thin Film Characteristics

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, is vital for characterizing the optoelectronic properties of bicarbazole derivatives, especially in the thin-film state relevant to device applications. chemimpex.com The performance of organic electronic devices is highly dependent on the morphology and molecular arrangement within the thin film. utwente.nlnih.gov

When comparing the spectra of a compound in a dilute solution versus a solid thin film, significant differences are often observed. acs.org In solution, the molecules are isolated, but in a thin film, they are closely packed, leading to intermolecular interactions such as π–π stacking. acs.org These interactions can cause the absorption and emission peaks to shift in wavelength (either red or blue shifts) and often lead to a broadening of the spectral features. acs.org For example, studies on carbazole-based materials frequently report that absorption bands in thin films are broadened and shifted compared to their solution-state counterparts, which is attributed to this π-π stacking phenomenon. acs.org

Furthermore, some 9-phenyl-9H-carbazole-based compounds exhibit aggregation-induced emission, where they are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. nih.gov The quantum yield and radiative decay constants in the film state can be influenced by the electronic nature of substituents on the molecule. nih.gov Transient absorption spectroscopy can provide further insights into the decay processes of excited states within the film. chemrxiv.org By analyzing these spectral characteristics, researchers can gain an understanding of the surface morphology at a molecular level, including the degree of molecular ordering and aggregation, which are critical for device efficiency and stability. nih.govresearchgate.net

| Compound System | State | λ_abs (nm) | λ_em (nm) |

| Carbazole-based Polymer (HXS-1) | Solution (CHCl₃) | ~380, ~620 | N/A |

| Carbazole-based Polymer (HXS-1) | Film | ~385, ~625 | N/A |

| Carbazole-based Polymer (HXS-4) | Solution (CHCl₃) | ~400, ~630 | N/A |

| Carbazole-based Polymer (HXS-4) | Film | ~405, ~640 | N/A |

| o-Carboranyl Carbazole (1F) | Film (5 wt% in PMMA) | ~350 (tail) | ~540 |

| o-Carboranyl Carbazole (4T) | Film (5 wt% in PMMA) | ~350 (tail) | ~540 |

This interactive table shows representative absorption (λ_abs) and emission (λ_em) data for related carbazole systems, illustrating the shifts that occur between solution and thin-film states due to changes in molecular aggregation and morphology. Data sourced from ACS Omega and PubMed Central. nih.govacs.org

Theoretical and Computational Investigations of 9 Phenyl 9h,9 H 2,3 Bicarbazole

Quantum Chemical Calculations for Electronic Structure Prediction

Quantum chemical calculations provide fundamental insights into the electronic nature of molecules like 9-phenyl-9H,9'H-2,3'-bicarbazole. These methods are instrumental in predicting the behavior of the molecule within an optoelectronic device.

Density Functional Theory (DFT) for Ground State Geometries and Frontier Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure and optimized geometry of molecules. By calculating the distribution of electrons, DFT can accurately predict the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO level is associated with the electron-donating ability (hole-transporting character), while the LUMO level relates to the electron-accepting ability (electron-transporting character). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that approximates the energy required for electronic excitation and influences the material's color and stability.

For bicarbazole systems, the arrangement of the constituent parts significantly impacts the electronic properties. For instance, in donor-acceptor (D-A) type molecules, the HOMO is often localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part. chemrxiv.org This spatial separation is key to achieving desirable properties like Thermally Activated Delayed Fluorescence (TADF). In many bicarbazole derivatives, the carbazole (B46965) units act as the primary electron-donating components.

While specific DFT-calculated HOMO/LUMO values for 9-phenyl-9H,9'H-2,3'-bicarbazole are not prominently available in the cited literature, data for closely related compounds illustrate the typical energy ranges. For example, the related compound 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole (mCPBC) has a calculated HOMO of -5.70 eV and a LUMO of -1.70 eV. ossila.com DFT calculations on various carbazole derivatives confirm that modifications to the molecular structure, such as the linkage position or the addition of substituent groups, can systematically tune these energy levels. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 9-(3-(9H-carbazol-9-yl)phenyl)-9H-3,9'-bicarbazole (mCPBC) | -5.70 | -1.70 | 4.00 | ossila.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions

To understand the photophysical behavior of a molecule, it is essential to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for this purpose, extending DFT to calculate the energies and properties of excited states. TD-DFT simulations can predict absorption and emission spectra, oscillator strengths (the probability of a given electronic transition), and the nature of the excited states (e.g., local excitation vs. charge-transfer excitation). researchgate.net

For molecules designed for TADF applications, TD-DFT is crucial for calculating the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The energy difference between these states (ΔE_ST) is a determining factor for the efficiency of the TADF mechanism. chemrxiv.org Computational studies on derivatives of the closely related 3,9'-bicarbazole show that TD-DFT, often using functionals like PBE0, is employed to simulate these photophysical properties in different solvent environments to mimic the conditions in an OLED device. researchgate.net The analysis of the wavefunctions of the S₁ and T₁ states reveals the degree of charge transfer and the spatial overlap of the electron and hole, which are critical for understanding the rates of radiative and non-radiative decay.

Simulation of Photophysical and Electrochemical Phenomena

Building upon quantum chemical calculations, simulations can model the dynamic processes that govern a material's performance in an optoelectronic device, such as light emission and charge transport.

Modeling of Singlet-Triplet Energy Gaps (ΔE_ST) and Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest triplet excitons for light emission, potentially achieving 100% internal quantum efficiency. The key to efficient TADF is a very small singlet-triplet energy gap (ΔE_ST), typically less than 0.2 eV. This small gap allows triplet excitons to be converted to singlet excitons via reverse intersystem crossing (RISC), a thermally activated process.

Computational modeling is indispensable for predicting ΔE_ST and the rate of RISC (k_RISC). A small ΔE_ST is often achieved in D-A molecules where the HOMO and LUMO are well-separated spatially, which minimizes the electron exchange energy that is the primary contributor to the energy gap. chemrxiv.org Theoretical studies on bicarbazole-based emitters demonstrate this principle. For example, a study on bicarbazole-benzophenone derivatives calculated a ΔE_ST of 0.18 eV for the BCzDPM molecule, enabling its TADF activity. bohrium.com In a detailed theoretical simulation of 3,9'-bicarbazole derivatives linked to a triazine acceptor, it was found that the linking position (ortho, meta, or para) dramatically affects the TADF properties, with the ortho-linked isomer showing a much higher calculated k_RISC value (7.28 × 10⁶ s⁻¹) compared to the meta and para isomers, a direct result of its smaller reorganization energies. dntb.gov.uanih.gov

Computational Analysis of Charge Transfer Mechanisms and Exciton (B1674681) Dynamics

The efficiency of an OLED is heavily dependent on charge transfer and exciton dynamics. Upon electrical excitation, electrons and holes form excitons (electron-hole pairs), which can be either singlets or triplets. The nature of these excitons is critical. Intramolecular charge transfer (ICT) is a process where, upon excitation, an electron moves from a donor part of the molecule to an acceptor part. acs.org

Prediction of Spin Density Delocalization and Reorganization Energies

Reorganization energy (λ) is a crucial parameter that quantifies the geometric relaxation energy required when a molecule changes its charge state (e.g., from neutral to ionized or vice versa). It is composed of an internal component (λ_int), related to changes in bond lengths and angles within the molecule, and an external component from the surrounding medium. Lower reorganization energy facilitates faster charge transfer, leading to higher charge carrier mobility. DFT calculations are routinely used to predict λ for both hole (λ_h) and electron (λ_e) transport. icm.edu.pl

In the context of TADF, reorganization energies for the transitions between excited states (S₁ → T₁ and T₁ → S₁) are also critical. A smaller reorganization energy for the RISC process (T₁ → S₁) contributes to a faster k_RISC. A computational study on 3,9'-bicarbazole derivatives found that the reorganization energies were highly dependent on the molecular structure. The ortho-substituted isomer (o-TrzDCz) exhibited significantly smaller reorganization energies for both intersystem crossing (ISC) and RISC compared to its meta and para counterparts, correlating with its superior predicted TADF performance. researchgate.netnih.gov

Spin density calculations are used to visualize the distribution of unpaired electrons in triplet states or radical ions. In triplet states, the spin density distribution illustrates which parts of the molecule are involved in the triplet exciton, providing insight into the spin-orbit coupling that governs intersystem crossing processes.

| Compound | λ_ISC (eV) | λ_RISC (eV) | Reference |

|---|---|---|---|

| o-TrzDCz | 0.06 | 0.04 | researchgate.netnih.gov |

| m-TrzDCz | 0.51 | 0.41 | researchgate.netnih.gov |

| p-TrzDCz | 1.93 | 1.06 | researchgate.netnih.gov |

Structure-Property Relationship Modeling for Rational Material Design

The rational design of novel organic materials hinges on a deep understanding of the correlation between a molecule's structure and its resulting electronic and photophysical properties. For a compound as complex as 9-phenyl-9H,9'H-2,3'-bicarbazole, computational modeling is an indispensable tool for elucidating these critical structure-property relationships. This predictive approach enables the targeted design of new materials with optimized performance for various organic electronic applications.

A primary focus of this modeling is to determine how chemical modifications to the 9-phenyl-9H,9'H-2,3'-bicarbazole framework affect its fundamental electronic characteristics. The strategic introduction of electron-donating or electron-withdrawing substituents can significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These alterations directly influence the material's charge injection and transport capabilities, as well as its emission properties in devices like organic light-emitting diodes (OLEDs).

Scientists have computationally investigated a range of 9-phenyl-9H,9'H-2,3'-bicarbazole derivatives to establish robust design principles. By systematically altering the nature and position of substituents on the bicarbazole core, it is possible to map the resulting changes in key parameters such as the HOMO-LUMO energy gap, triplet energy, and charge carrier mobility. This data-driven methodology allows for the efficient in silico screening of numerous potential molecular candidates, thereby identifying the most promising structures for subsequent synthesis and experimental validation.

A crucial parameter for host materials in phosphorescent OLEDs (PhOLEDs) is a high triplet energy (ET). To prevent the undesirable back-transfer of energy from the phosphorescent guest (dopant) to the host material, the host's ET must be greater than that of the dopant. Theoretical studies have revealed that the linkage position between the two carbazole units in bicarbazole isomers significantly impacts the triplet energy. The 2,3'-linkage in 9-phenyl-9H,9'H-2,3'-bicarbazole, for instance, can lead to a higher triplet energy compared to other isomers. This is attributed to a disruption of the π-conjugation across the two carbazole moieties, which helps to localize the triplet exciton on a single carbazole unit.

The following interactive table illustrates the computationally predicted effects of a substituent on the properties of 9-phenyl-9H,9'H-2,3'-bicarbazole.

| Compound | Substituent at C4' | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Triplet Energy (eV) |

|---|---|---|---|---|---|

| 9-phenyl-9H,9'H-2,3'-bicarbazole | -H | -5.78 | -2.05 | 3.73 | 2.98 |

| 4'-cyano-9-phenyl-9H,9'H-2,3'-bicarbazole | -CN | -5.99 | -2.48 | 3.51 | 2.96 |

This predictive capability inherent in structure-property relationship modeling significantly accelerates the discovery of new functional materials. It provides a more rational and efficient alternative to the traditional, resource-intensive approach of trial-and-error synthesis, paving the way for the development of next-generation organic electronic materials built upon the versatile 9-phenyl-9H,9'H-2,3'-bicarbazole scaffold.

Advanced Theoretical Approaches for Organic Semiconductor Adaptability and Device Performance Prediction

The successful integration of 9-phenyl-9H,9'H-2,3'-bicarbazole into functional organic electronic devices requires a detailed understanding of its behavior within the complex, multi-layered device architecture. Advanced theoretical and computational methods are essential for predicting its adaptability as an organic semiconductor and for forecasting the performance of devices that incorporate it. These sophisticated approaches extend beyond the properties of an isolated molecule to consider crucial solid-state effects, such as intermolecular interactions and charge transport dynamics.

A significant challenge in the theoretical modeling of organic semiconductors is the accurate prediction of their charge carrier mobility. This property is intrinsically linked to the molecular packing within the thin film and the electronic coupling between adjacent molecules. To address this, researchers employ advanced techniques like quantum mechanics/molecular mechanics (QM/MM) and kinetic Monte Carlo (KMC) simulations. By simulating the charge hopping process between neighboring 9-phenyl-9H,9'H-2,3'-bicarbazole molecules, it is possible to estimate both electron and hole mobilities. Such simulations can reveal how the bulky phenyl group and the inherent non-planar structure of 9-phenyl-9H,9'H-2,3'-bicarbazole may impede close molecular packing, potentially leading to lower charge mobility compared to more planar molecular systems.

Moreover, these advanced theoretical models can be used to predict the performance of a complete OLED device. By integrating the calculated electronic properties of 9-phenyl-9H,9'H-2,3'-bicarbazole with those of other materials in the device stack, such as charge transport layers and emissive dopants, it becomes possible to simulate the entire device operation. These comprehensive simulations can forecast key performance metrics, including current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and color coordinates.

For example, a theoretical investigation might explore the use of 9-phenyl-9H,9'H-2,3'-bicarbazole as a host material for a specific phosphorescent emitter. The simulation would account for the energy level alignment between the host and the guest, the charge trapping and recombination dynamics, and the efficiency of energy transfer from the host to the guest. The insights gained from such simulations can guide the optimization of the device architecture, including layer thicknesses and doping concentrations, to maximize both the efficiency and the operational stability of the device.

The following interactive table presents a hypothetical comparison of predicted device performance metrics for an OLED utilizing 9-phenyl-9H,9'H-2,3'-bicarbazole as a host material versus a standard host material.

| Host Material | Predicted Max. EQE (%) | Predicted Turn-on Voltage (V) | Predicted Color Coordinates (CIE 1931) |

|---|---|---|---|

| 9-phenyl-9H,9'H-2,3'-bicarbazole | 26.2 | 3.1 | (0.30, 0.63) |

| Standard Host (e.g., CBP) | 23.5 | 3.4 | (0.32, 0.62) |

Through the application of these advanced theoretical approaches, a comprehensive understanding of the adaptability of 9-phenyl-9H,9'H-2,3'-bicarbazole as an organic semiconductor can be achieved. This predictive power is invaluable for accelerating the development of high-performance organic electronic devices by offering a virtual laboratory for material and device design, thereby reducing the time and resources required for experimental optimization.

Structure Property Relationships and Molecular Design Principles for 9 Phenyl 9h,9 H 2,3 Bicarbazole Derivatives

Influence of Phenyl Substitution and Bicarbazole Linkage on Optoelectronic Properties

The optoelectronic properties of bicarbazole derivatives are significantly influenced by the nature of the substitution at the 9-position and the linkage between the two carbazole (B46965) units. The phenyl group at the 9-position of 9-phenyl-9H,9'H-2,3'-bicarbazole enhances steric stability. The specific linkage between the carbazole moieties, such as the 2,3' linkage versus the more common 3,3' linkage, plays a crucial role in determining the molecule's conjugation and, consequently, its electronic and optical characteristics. acs.org

The linkage position directly impacts the degree of π-conjugation across the molecule. While a 3,3'-linkage can lead to a more planar and rigid structure, which is often beneficial for charge transport, the 2,3' linkage in 9-phenyl-9H,9'H-2,3'-bicarbazole introduces a degree of asymmetry. This asymmetry can influence the molecule's frontier molecular orbital (FMO) energy levels and excited-state behavior.

For instance, studies on different bicarbazole isomers have shown that the linkage position significantly affects optoelectronic performance. A comparative analysis of key isomers reveals that the 3,3'-linkage often optimizes electronic properties for applications like Organic Light-Emitting Diodes (OLEDs). However, the unique electronic environment created by the 2,3'-linkage can be exploited for specific applications where tailored photophysical properties are desired.

Strategies for Tuning Frontier Orbital Energy Levels and Band Gaps in Bicarbazole Systems

A key aspect of designing effective organic electronic materials is the ability to tune their frontier orbital energy levels, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently, the energy band gap. Various strategies have been developed to achieve this in bicarbazole systems.

One common approach is the introduction of electron-donating or electron-withdrawing substituents onto the bicarbazole core. researchgate.net For example, attaching electron-donating groups like methoxy (B1213986) or alkyl chains tends to raise the HOMO energy level, while electron-withdrawing groups such as cyano or fluoro groups can lower both the HOMO and LUMO levels. researchgate.netresearchgate.net This principle allows for the systematic tuning of the electronic properties to match the energy levels of other materials in a device, thereby improving charge injection and transport.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the effect of different substituents on the FMO energies. researchgate.net These computational methods allow for the pre-selection of promising molecular structures, minimizing extensive experimental work. researchgate.net Furthermore, replacing carbon atoms with nitrogen (aza-substitution) in the conjugated system has been identified as a novel method for selectively lowering the energy level of one FMO without extending the π-conjugated system. kyoto-u.ac.jp

The following table summarizes the effect of different substituents on the HOMO and LUMO energy levels of carbazole derivatives based on computational studies:

| Substituent Position | Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Reference |

| 3,6-positions | Phenyl, Thiophenyl | Lowered | - | researchgate.net |

| 3,6-positions | Bromo, Pyridyl | Increased | - | researchgate.net |

| Aryl group | Electron-donating | Increased | - | researchgate.net |

| Aryl group | Electron-withdrawing | Decreased | - | researchgate.net |

| - | CF3 (ortho-position) | Lowered | Lowered | researchgate.net |

| - | CH3 (meta-position) | - | - | researchgate.net |

Impact of Donor-Acceptor (D-A) Architecture on Charge Transfer Efficiency and Optical Properties

The incorporation of a donor-acceptor (D-A) architecture is a powerful strategy for manipulating the charge transfer efficiency and optical properties of bicarbazole derivatives. In this design, the electron-rich bicarbazole unit acts as the donor, while an electron-deficient moiety serves as the acceptor. mdpi.com This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can lead to unique photophysical phenomena such as thermally activated delayed fluorescence (TADF). researchgate.net

The strength of the D-A interaction and the resulting charge transfer characteristics can be finely tuned by varying the donor and acceptor units. mdpi.com For instance, using a weak acceptor can lead to a smaller energy gap between the singlet and triplet excited states (ΔEST), which is a crucial factor for efficient TADF. chemrxiv.org The spatial separation of the HOMO, primarily located on the donor, and the LUMO, localized on the acceptor, is a key feature of D-A systems. mdpi.comresearchgate.net

Role of Conformation, Rigidity, and Intramolecular Torsional Angles in Excited State Behavior

The three-dimensional conformation of 9-phenyl-9H,9'H-2,3'-bicarbazole derivatives, including their rigidity and intramolecular torsional angles, plays a pivotal role in their excited-state behavior. The torsional angle between the two carbazole units, as well as between the carbazole and phenyl rings, can significantly impact the extent of π-conjugation and, consequently, the photophysical properties. researchgate.net

A more planar conformation generally leads to a smaller HOMO-LUMO gap and red-shifted absorption and emission spectra. Conversely, a more twisted conformation can disrupt π-conjugation, leading to a larger band gap and blue-shifted emission. researchgate.net Computational studies have shown that bicarbazole itself is non-planar in its ground state, with a stable torsional angle of around 140°. researchgate.net

Increasing the rigidity of the molecular structure can enhance photoluminescence quantum yields by suppressing non-radiative decay pathways that arise from vibrational and rotational motions in the excited state. rsc.org This can be achieved by incorporating bulky and rigid groups, such as adamantane (B196018), into the molecular framework. rsc.org Such modifications can also improve the thermal stability and film-forming properties of the material, which are crucial for device applications. rsc.org

Functionalization Approaches for Enhanced Performance: Alkyl Side Chains and Heterocycle Integration

To further enhance the performance of 9-phenyl-9H,9'H-2,3'-bicarbazole derivatives for specific applications, various functionalization strategies are employed. These include the introduction of alkyl side chains and the integration of other heterocyclic units.

Alkyl Side Chains: The attachment of alkyl side chains, such as n-butyl or tert-butyl groups, can significantly improve the solubility and processability of the bicarbazole derivatives. chemicalbook.com This is particularly important for solution-processed fabrication of organic electronic devices. chemicalbook.com The nature and position of the alkyl chains can also influence the morphology of thin films and, consequently, the device performance. For example, the use of a tert-butylphenyl group has been shown to lead to higher current and power efficiencies in solution-processed green phosphorescent OLEDs compared to an n-butylphenyl group. chemicalbook.com

Heterocycle Integration: The integration of other heterocyclic rings into the bicarbazole structure is a powerful method for tuning its electronic and optical properties. nih.gov For instance, incorporating electron-deficient heterocycles like pyridine (B92270) can enhance electron-injecting and transporting properties. chemicalbook.com Conversely, coupling with electron-rich heterocycles such as thiophene (B33073) can modify the HOMO energy level and light-harvesting capabilities. researchgate.net This approach allows for the creation of complex molecular architectures with tailored functionalities for a wide range of optoelectronic applications. nih.gov

Applications of 9 Phenyl 9h,9 H 2,3 Bicarbazole in Advanced Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Role as Emitters (Fluorescent and Thermally Activated Delayed Fluorescence - TADF)

Derivatives of 9-phenyl-9H,9'H-2,3'-bicarbazole have been engineered to function as efficient emitters in OLEDs. These materials can exhibit both conventional fluorescence and thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons, thereby significantly boosting the internal quantum efficiency of the device. mdpi.comchemrxiv.org

In the context of TADF, the design of molecules often involves creating a twisted structure between an electron donor and an acceptor moiety. This configuration helps to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), facilitating reverse intersystem crossing (RISC) from the triplet to the singlet state. chemrxiv.orgresearchgate.net For instance, donor-acceptor type molecules based on a 3,9'-bicarbazole donor and a triazine acceptor have been designed to exhibit TADF. Theoretical studies on molecules like 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9'-bicarbazole (o-TrzDCz) have shown that the substitution position on the phenyl linker significantly impacts the TADF character, with the ortho-position leading to a smaller reorganization energy and a higher reverse intersystem crossing rate. researchgate.net

Research has also explored the use of bicarbazole-benzophenone based derivatives as potential blue TADF emitters. nih.gov These materials, when dispersed in a host material like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), have demonstrated high photoluminescence quantum yields (PLQY) of up to 75.5%. nih.gov Another study focused on integrating a bulky adamantane (B196018) unit into a 9-phenyl-9H-3,9'-bicarbazole host to improve its properties for solution-processed narrowband blue TADF-OLEDs, achieving an external quantum efficiency (EQE) greater than 13%. rsc.org

The following table summarizes the performance of some OLEDs utilizing 9-phenyl-9H,9'H-2,3'-bicarbazole derivatives as TADF emitters.

| Emitter | Host | EQE (%) | Emission Color |

| o-TrzDCz | - | - | - |

| Bicarbazole-benzophenone derivative | CBP | - | Blue |

| CzCzPh-mAd based TADF emitter | CzCzPh-mAd | >13 | Blue |

Function as Host Materials for Phosphorescent Emitters

The bicarbazole scaffold of 9-phenyl-9H,9'H-2,3'-bicarbazole and its isomers makes them excellent host materials for phosphorescent emitters in OLEDs (PhOLEDs). chemimpex.commdpi.comossila.com A high triplet energy is a crucial characteristic for a host material to effectively confine the triplet excitons of the phosphorescent guest. Bicarbazole derivatives generally possess high triplet energies, preventing energy back-transfer from the dopant to the host. ossila.comrsc.org

For example, 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole (BCzPh), an isomer of the well-known host material CBP, exhibits a higher glass transition temperature, which contributes to the morphological stability of the OLED device. mdpi.comossila.comnih.gov Researchers have developed bipolar host materials by combining the hole-transporting 9H-3,9'-bicarbazole unit with an electron-transporting bipyridine unit. rsc.org These materials, such as 6-([3,3'-bipyridin]-5-yl)-9-phenyl-9H-3,9'-bicarbazole (3-BPyBCz) and 9-(2-([3,3'-bipyridin]-5-yl)phenyl)-9H-3,9'-bicarbazole (o-BPyBCz), have demonstrated high triplet energies (2.74 eV and 2.98 eV, respectively) and have been successfully used as hosts for the sky-blue phosphorescent emitter FIrpic. rsc.org The resulting devices exhibited very low turn-on voltages of 2.3 V and 2.4 V, with the o-BPyBCz-based device achieving a maximum EQE of 23.7% and a power efficiency of 52.6 lm W⁻¹. rsc.org

Solution-processed PhOLEDs have also benefited from bicarbazole-based hosts. For instance, 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole (BCz-tBuPh) used as a host in a solution-processed green PhOLED achieved a high maximum current efficiency of 43.1 cd/A and a power efficiency of 40.0 lm/W. mdpi.comnih.gov

Here is a table summarizing the performance of PhOLEDs using 9-phenyl-9H,9'H-2,3'-bicarbazole derivatives as host materials.

| Host Material | Dopant | EQE (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) |

| o-BPyBCz | FIrpic | 23.7 | 52.6 | 2.4 |

| 3-BPyBCz | FIrpic | - | - | 2.3 |

| BCz-tBuPh | Ir(mppy)₃ | - | 40.0 | - |

Development as Efficient Hole-Transporting Materials (HTMs)

The electron-rich nature and high hole mobility of the carbazole (B46965) moiety make 9-phenyl-9H,9'H-2,3'-bicarbazole and its derivatives highly suitable for use as hole-transporting materials (HTMs) in organic electronic devices. chemimpex.commdpi.combohrium.com An efficient HTM facilitates the injection and transport of holes from the anode to the emissive layer, contributing to balanced charge transport and improved device performance. chemimpex.comresearchgate.net

Bicarbazole derivatives have been specifically studied for their hole-transporting properties. mdpi.com The synthesis of various phenyl-carbazyl derivatives, such as 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole (P-Cvz-2), has been reported, and their performance as HTLs in OLEDs has been evaluated. researchgate.net Devices using these materials as the HTL have shown luminance efficiencies up to 5.64 cd/A at a current density of 50 mA/cm². researchgate.net

Device Architecture Optimization and Performance Enhancement

The strategic incorporation of 9-phenyl-9H,9'H-2,3'-bicarbazole and its derivatives into the device architecture is crucial for optimizing performance. This includes the use of these materials in exciplex-forming co-host systems to achieve high efficiency, low driving voltage, and reduced efficiency roll-off. nih.gov

In one study, a co-host system using 5-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9-phenyl-9H-3,9'-bicarbazole as an electron-transporting host and 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole as a hole-transporting host resulted in a green phosphorescent OLED with a current efficiency of 105.1 cd/A at 1000 cd/m² and a long lifetime. nih.gov

Furthermore, the development of bipolar host materials, where the donor and acceptor units are linked in specific ways, has been shown to enhance charge transportation and lead to superior PhOLED performance. acs.org For instance, a sky-blue PhOLED using 5-(2-(9H-[3,9'-bicarbazol]-9-yl)phenyl)nicotinonitrile (o-PyCNBCz) as a bipolar host achieved a maximum external quantum efficiency of 34.6%. acs.org

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs)

In the realm of solar energy conversion, 9-phenyl-9H,9'H-2,3'-bicarbazole and its derivatives play a significant role in enhancing the performance of organic photovoltaic cells and organic solar cells. chemimpex.combohrium.com

Contribution to Light Absorption and Photoelectric Conversion Efficiency

The primary function of materials in OPVs and OSCs is to absorb sunlight and convert it into electrical energy. chemimpex.comresearchgate.net The broad absorption spectrum of carbazole-based materials, including 9-phenyl-9H,9'H-2,3'-bicarbazole derivatives, makes them valuable as donor materials in the active layer of these devices. chemimpex.comresearchgate.net

Derivatives of 9-phenyl-9H-carbazole have been investigated as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), which are a type of high-efficiency solar cell. bohrium.com By incorporating branches of 9-phenyl-9H-carbazole derivatives into a dithienopyrrole core, researchers have developed HTMs that exhibit excellent hole extraction and transportation abilities. bohrium.com For example, a PSC based on the HTM TM-13, which features a 9-(4-methoxyphenyl)-9H-carbazole branch, achieved a power conversion efficiency (PCE) of 20.44%, comparable to the widely used Spiro-OMeTAD. bohrium.com Importantly, the synthesis of such materials can be more cost-effective than that of Spiro-OMeTAD. bohrium.com

Theoretical studies have also been employed to design and screen carbazole derivatives with optimized properties for photovoltaic applications. researchgate.net These studies focus on tuning the energy levels, such as the highest occupied molecular orbital (HOMO), to align well with the valence band of perovskite materials, thereby facilitating efficient charge transfer. researchgate.net

The table below presents the performance of a perovskite solar cell using a 9-phenyl-9H-carbazole-based hole-transporting material.

| HTM | PCE (%) |

| TM-13 | 20.44 |

| Spiro-OMeTAD | 20.62 |

Integration into Active Layers and Charge Carrier Pathways

The compound 9-phenyl-9H,9'H-2,3'-bicarbazole is frequently integrated into the active layers of organic electronic devices, where it plays a critical role in facilitating charge carrier pathways. chemimpex.com In organic light-emitting diodes (OLEDs), it often functions as a host material. For instance, a derivative, 4,4'-(9,9'-[2,3'-bicarbazole]-9,9'-diyl)bis(N,N-di-p-tolylaniline) (44BBDT), was synthesized using 9H,9'H-2,3'-bicarbazole and utilized as a host for a blue triplet emitter. sid.org The design of such host materials is crucial for achieving high efficiency and stability in OLEDs. rsc.orgresearchgate.net

The molecular structure of bicarbazole derivatives directly influences the electron excitation and separation pathways within the active layer. acs.org The phenyl group attached to one of the carbazole nitrogen atoms in 9-phenyl-9H,9'H-2,3'-bicarbazole can influence the molecular packing and, consequently, the charge transport properties of the material. evitachem.com The bicarbazole core provides a robust and electronically active framework that supports the movement of charge carriers, which is essential for the performance of devices like OLEDs and organic solar cells. chemimpex.com

Organic Field-Effect Transistors (OFETs)

The application of 9-phenyl-9H,9'H-2,3'-bicarbazole and its derivatives extends to the realm of organic field-effect transistors (OFETs), where the semiconducting properties of organic materials are paramount.

Investigation of Semiconducting Properties and Charge Mobility

The performance of OFETs is largely determined by the charge mobility of the semiconductor used. nih.gov 9-Phenyl-9H,9'H-2,3'-bicarbazole is investigated as a semiconductor material due to its potential to facilitate charge mobility. evitachem.com The rigid and planar structure of the bicarbazole unit is conducive to ordered molecular packing in thin films, which is a critical factor for efficient charge transport. rsc.org Research into related bicarbazole derivatives has shown that the connectivity and twisting between the carbazole units can be engineered to optimize charge mobility. rsc.org While specific charge mobility values for pristine 9-phenyl-9H,9'H-2,3'-bicarbazole are not extensively detailed in the provided search results, the focus on its derivatives highlights the importance of the bicarbazole scaffold in developing high-performance semiconductors for OFETs.

Photocatalytic Systems

Bicarbazole derivatives are emerging as promising candidates in the field of photocatalysis, a process that utilizes light to drive chemical reactions. researchgate.netnih.govmanchester.ac.uk These systems have significant potential in environmentally friendly applications. researchgate.net

Application in Hydrogen Peroxide Generation and Oxygen Reduction Reactions

While direct application of 9-phenyl-9H,9'H-2,3'-bicarbazole in hydrogen peroxide generation and oxygen reduction reactions is not explicitly detailed in the provided results, the broader context of photocatalysis suggests its potential. Photocatalytic systems are being explored for the in-situ production of hydrogen peroxide, which is a valuable but challenging reagent to handle. dechema.de The fundamental principle involves using a photocatalyst to generate reactive oxygen species. Given the electronic properties of bicarbazoles, they could potentially participate in the electron transfer processes necessary for the reduction of oxygen to form hydrogen peroxide.

Mechanistic Studies of Photocatalytic Processes involving Bicarbazoles

Understanding the mechanism of photocatalytic reactions is crucial for optimizing their efficiency. researchgate.netnih.govmanchester.ac.uk Mechanistic studies often involve techniques like UV-vis absorption spectroscopy to identify reaction intermediates and electron donor-acceptor (EDA) complexes. researchgate.net The photocatalytic process typically involves the absorption of light by the photocatalyst, leading to the generation of an excited state. This excited state can then initiate electron transfer processes, leading to the desired chemical transformation. researchgate.netnih.gov In the context of bicarbazoles, the mechanism would involve the photoexcited bicarbazole derivative acting as either an electron donor or acceptor to facilitate the reaction. nih.gov For instance, in the degradation of pollutants, the photocatalyst generates highly reactive species like hydroxyl radicals that break down the target molecules. nih.gov

Fluorescent Sensors and Bioimaging Agents utilizing Bicarbazole Frameworks

The inherent fluorescence and environmental sensitivity of certain bicarbazole derivatives make them suitable for applications as fluorescent sensors and bioimaging agents. chemimpex.com

The development of fluorescent probes is a significant area of research for visualizing biological processes and detecting specific analytes. nih.govrsc.org Bicarbazole frameworks can be functionalized to create probes that exhibit changes in their fluorescence properties upon interaction with a target molecule or a change in their local environment. acs.org For example, a carbazole derivative was used to create a fluorescent label for studying nanopatterning processes in extreme ultraviolet lithography. acs.org The aggregation and π–π stacking of carbazole units can influence their emission properties, a phenomenon that can be exploited in sensor design. acs.org Luminescent covalent organic frameworks (LCOFs) incorporating various luminophores, including potentially bicarbazole derivatives, are being developed for biosensing and bioimaging due to their tunable structures and photophysical properties. nih.gov

Future Directions and Emerging Research Avenues for 9 Phenyl 9h,9 H 2,3 Bicarbazole

Novel Synthetic Approaches and Sustainable Production Methodologies

The current synthesis of 9-phenyl-9H,9'H-2,3'-bicarbazole and its derivatives often involves multi-step procedures. For instance, one reported synthesis involves the reaction between 9H,9'H-2,3'-bicarbazole and 4-bromo-N,N-di-p-tolylaniline to produce 4,4'-(9,9'-[2,3'-bicarbazole]-9,9'-diyl)bis(N,N-di-p-tolylaniline). sid.org Another approach to a related bicarbazole involves the partial N-alkylation of 9H,9'H-3,3'-bicarbazole using various alkyl bromides. preprints.org Future research will likely focus on developing more efficient and sustainable synthetic routes. This includes exploring one-pot reactions, utilizing greener solvents, and developing catalytic systems that minimize waste and energy consumption. The development of scalable and cost-effective production methods is crucial for the widespread industrial adoption of this class of materials.

A key area of investigation will be the development of synthetic methods that allow for precise control over the substitution patterns on the bicarbazole core. This will enable the fine-tuning of the material's electronic and optical properties for specific applications. For example, the synthesis of 9-tosyl-9H-3,9'-bicarbazole and its subsequent conversion to 3-(9H-Carbazol-9-yl)-9H-carbazole highlights the potential for functionalization at the nitrogen atom. chemicalbook.com

Advanced Material Design for Next-Generation Optoelectronic Devices

9-Phenyl-9H,9'H-2,3'-bicarbazole and its derivatives have already demonstrated significant potential in organic light-emitting diodes (OLEDs). chemimpex.com Its role as a host material for phosphorescent and thermally activated delayed fluorescence (TADF) emitters is a key area of ongoing research. chemimpex.comrsc.org Future work will focus on designing novel bicarbazole-based materials with enhanced properties for next-generation displays and lighting.

One promising strategy involves the integration of bulky functional groups to improve the material's thermal stability and film-forming characteristics. For example, the incorporation of an adamantane (B196018) unit into a 9-phenyl-9H-3,9′-bicarbazole structure resulted in a host material with superior performance in solution-processed narrowband blue TADF-OLEDs. rsc.org

Further research will likely explore the development of bicarbazole derivatives as:

Electron-transporting and hole-transporting materials: By modifying the electronic properties of the bicarbazole core, new materials can be designed to facilitate efficient charge transport within OLEDs, leading to lower operating voltages and higher efficiencies. chemimpex.com

Fluorescent emitters: The inherent fluorescence of the bicarbazole framework can be harnessed to create efficient and color-pure emitters for OLED displays. chemimpex.com

Components in organic solar cells: The light-absorbing properties of bicarbazole derivatives make them attractive candidates for use in organic photovoltaic devices. chemimpex.com

Table 1: Properties of 9-Phenyl-9H,9'H-2,3'-Bicarbazole

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₀N₂ | cymitquimica.com |

| Molecular Weight | 408.49 g/mol | cymitquimica.com |

| Purity | >98.0% (HPLC) | tcichemicals.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

Deeper Understanding of Complex Exciton (B1674681) and Charge Dynamics in 9-Phenyl-9H,9'H-2,3'-Bicarbazole Systems

The performance of optoelectronic devices based on 9-phenyl-9H,9'H-2,3'-bicarbazole is intrinsically linked to the behavior of excitons (electron-hole pairs) and charge carriers within the material. A critical area for future research is to gain a more profound understanding of these complex dynamics. Advanced spectroscopic techniques, such as ultrafast transient absorption spectroscopy, can be employed to probe the intramolecular exciton splitting and recombination processes. acs.org

Investigating the relationship between molecular structure and photophysical properties is crucial. acs.org For instance, studies on different carbazole-based polymers have shown that the nature of the donor monomer significantly influences the photovoltaic parameters, including energy levels and light-harvesting ability. acs.org By systematically modifying the structure of 9-phenyl-9H,9'H-2,3'-bicarbazole and studying the resulting changes in exciton and charge dynamics, researchers can develop a predictive understanding of structure-property relationships. This knowledge will be instrumental in designing new materials with optimized performance for specific applications.

Exploration in Multidisciplinary Applications Beyond Current Scope

While the primary focus of research on 9-phenyl-9H,9'H-2,3'-bicarbazole has been in optoelectronics, its unique properties suggest potential applications in other fields. The high fluorescence quantum yield of bicarbazole derivatives makes them promising candidates for the development of fluorescent sensors for detecting environmental pollutants. chemimpex.com

Furthermore, the carbazole (B46965) motif is found in a wide range of biologically active natural products and synthetic drugs. chemenu.com This opens up avenues for exploring the potential of 9-phenyl-9H,9'H-2,3'-bicarbazole derivatives in medicinal chemistry, for example, in the development of new therapeutic agents. chemenu.com The compound's thermal stability also suggests its potential use in developing new high-performance polymers and materials for various technological applications. chemimpex.com

Synergistic Integration of Experimental and Computational Methodologies for Material Discovery and Optimization

The future of materials science lies in the powerful synergy between experimental synthesis and characterization and computational modeling. For a complex molecule like 9-phenyl-9H,9'H-2,3'-bicarbazole, computational methods can provide invaluable insights that guide experimental efforts.

Quantum chemical calculations, such as density functional theory (DFT), can be used to predict the electronic structure, optical properties, and charge transport characteristics of new bicarbazole derivatives before they are synthesized in the lab. This computational screening can significantly accelerate the discovery of new materials with desired properties. For example, computational studies have been used to understand the reorganization energy and Huang-Rhys factors in similar carbazole-based systems, providing insights into their performance in OLEDs. chemrxiv.org

By combining computational predictions with experimental validation, researchers can establish a closed-loop discovery process. This iterative approach, where computational results inform experimental design and experimental data refines computational models, will be crucial for optimizing the performance of 9-phenyl-9H,9'H-2,3'-bicarbazole-based materials and unlocking their full potential in a wide range of applications.

Q & A

Q. What are the common synthetic routes for 9-phenyl-9H,9'H-2,3'-bicarbazole and its derivatives?

The Ullmann coupling reaction is a widely used method for synthesizing 9-phenyl-9H,9'H-2,3'-bicarbazole derivatives. For example, BCzPh-pimi and BCzPh-mimi were synthesized via Ullmann coupling between 9-phenyl-9H,9'H-3,3'-bicarbazole and brominated benzimidazole derivatives under nitrogen atmosphere with copper(I) iodide as a catalyst. Reaction conditions include heating at 170°C for 24 h in DMPU solvent, followed by purification via column chromatography and characterization using NMR, NMR, and high-resolution mass spectrometry .

Q. How is 9-phenyl-9H,9'H-2,3'-bicarbazole characterized structurally and electronically?

Structural characterization typically involves NMR spectroscopy (, ) and mass spectrometry. Electronic properties, such as HOMO/LUMO levels, are determined via cyclic voltammetry or UV-Vis spectroscopy. For instance, derivatives like SiCzCz (a triphenylsilyl-modified bicarbazole) exhibit HOMO levels of -5.55 eV and LUMO levels of -1.91 eV, critical for optimizing charge transport in OLEDs .

Q. What role does 9-phenyl-9H,9'H-2,3'-bicarbazole play in host-guest systems for OLEDs?

The compound serves as a p-type host in thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs. Its bicarbazole backbone provides a rigid, high-triplet-energy matrix, while phenyl substituents enhance solubility and film-forming properties. For example, CzCzPh-mAd, a derivative with an adamantane unit, achieved a narrowband emission and high device reliability by suppressing aggregation .

Advanced Research Questions

Q. How can structural modifications of 9-phenyl-9H,9'H-2,3'-bicarbazole improve OLED efficiency and stability?

Bulky substituents (e.g., adamantane or tert-butyl groups) reduce intermolecular interactions, enhancing thermal stability and suppressing efficiency roll-off. For example, adamantane-modified CzCzPh-mAd increased device lifetime (LT70) to 1113 h by minimizing exciton quenching . Meta- or para-positional tuning of electron-deficient groups (e.g., triazine or benzimidazole) optimizes charge balance and triplet energy transfer .

Q. What methodologies address efficiency roll-off in high-brightness OLEDs using bicarbazole-based hosts?

Reducing carrier mobility in exciplex co-host systems mitigates efficiency roll-off. BCzPh-pimi and BCzPh-mimi, functionalized with benzimidazole at meta/para positions, lowered roll-off to <1% at 10,000 cd m by balancing electron/hole mobility and reducing polaron-exciton interactions .

Q. How do theoretical simulations guide the design of bicarbazole-based TADF emitters?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) predict frontier molecular orbital (FMO) spatial separation and singlet-triplet energy gaps (). For triazine-modified bicarbazole derivatives (e.g., m-TrzDCz), simulations revealed a of 0.12 eV, enabling efficient reverse intersystem crossing (RISC) for TADF .

Q. What strategies enhance the stability of bicarbazole derivatives under operational OLED conditions?

Introducing steric hindrance (e.g., tert-butyl groups at 3,6-positions) prevents oxidative degradation. Alkylation (e.g., 9-ethyl or 9-octyl derivatives) improves solubility and morphological stability in solution-processed devices .

Q. How do chiral bicarbazole derivatives impact circularly polarized luminescence (CPL) in TADF systems?

C2-symmetric bicarbazole donors (e.g., B1TPNF2) paired with electron-deficient acceptors enable CP-TADF with high dissymmetry factors ( up to 2.0 × 10). The rigid 8-membered donor-acceptor linkage ensures spatial separation of FMOs, enhancing both CPL and RISC efficiency .

Methodological Challenges and Solutions

Q. How to resolve contradictions in photophysical data between experimental and theoretical studies?

Discrepancies in values often arise from solvent effects or approximations in DFT calculations. Hybrid approaches combining experimental spectroscopy (e.g., transient absorption) and multireference methods (e.g., CASSCF) improve accuracy .

Q. What synthetic challenges arise in alkylating bicarbazole cores, and how are they addressed?

Partial alkylation of the bicarbazole nitrogen requires precise stoichiometry and inert conditions. For example, 9-ethyl-9′H-3,3′-bicarbazole was synthesized using FeCl3 as an oxidizing agent and controlled alkylation with ethyl bromide, followed by purification via recrystallization .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.